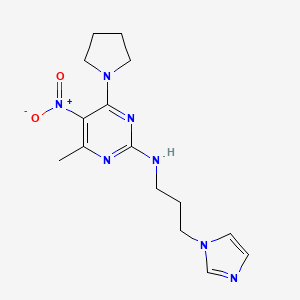

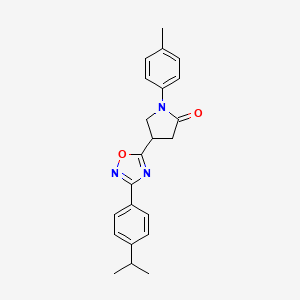

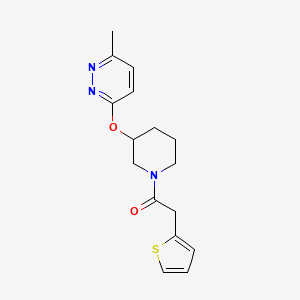

Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of thiazolidin-5-yl derivatives typically involves cyclocondensation reactions, employing various catalysts and conditions. For instance, a series of novel thiazolidinone derivatives were synthesized using cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid in dimethylformamide (DMF) as solvent, utilizing anhydrous zinc chloride as a catalyst in a microwave reactor (A. P. Nikalje, N. Hirani, R. Nawle, 2015).

Molecular Structure Analysis

The molecular structure of thiazolidin-5-yl derivatives reveals a significant diversity in substituent patterns, which directly impacts their chemical and biological properties. For example, studies have shown that the substitution pattern on the thiazolidine ring is crucial for the compound's activity, with specific groups enhancing anti-inflammatory and antimicrobial activities (S. H. Shelke et al., 2012).

Chemical Reactions and Properties

Thiazolidin-5-yl derivatives undergo various chemical reactions, including N-alkylation, which modifies their biological activity. For instance, the synthesis of novel thiazolidinone derivatives involved reactions that conferred anti-inflammatory and antimicrobial properties, demonstrating the versatility of these compounds in chemical synthesis and modification (A. P. Nikalje et al., 2014).

Physical Properties Analysis

The physical properties of thiazolidin-5-yl derivatives, such as solubility and melting points, are influenced by the nature and position of substituents on the thiazolidine ring. These properties are critical for determining the compound's suitability for drug formulation and delivery.

Chemical Properties Analysis

Chemical properties, including reactivity and stability, play a crucial role in the pharmacological profile of thiazolidin-5-yl derivatives. The presence of the 2,4-dioxothiazolidine moiety is associated with potential antioxidant and anti-inflammatory activities, as evidenced by derivatives exhibiting significant biological activities in vitro and in vivo (M. Lelyukh et al., 2021).

科学的研究の応用

Antidiabetic Applications

Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate and its derivatives have been explored for their potential antidiabetic properties. Notably, a series of benzamide derivatives containing the 2,4-dioxothiazolidin-5-yl group, similar to the compound , have been identified as candidate drugs for treating diabetes mellitus (Nomura et al., 1999).

Anticancer Activity

Compounds structurally related to Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate have demonstrated anticancer activity. For instance, various 4-thiazolidinones with a benzothiazole moiety have shown activity against multiple cancer cell lines, indicating the potential of this chemical structure in cancer research (Havrylyuk et al., 2010).

Antimicrobial Applications

The antimicrobial activities of derivatives similar to Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate have been a focus of study. Research has shown that N-[5-(R-benzyl)thiazol-2-yl]-2-(2,4-dioxothiazolidin-5-yl)acetamides exhibit significant anti-staphylococcal activity (Zimenkovskii et al., 2006).

Anti-inflammatory Applications

Investigations into the anti-inflammatory properties of related compounds have been conducted. For example, 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives have shown promising anti-inflammatory activity in both in vitro and in vivo models (Nikalje et al., 2015).

Hypoglycemic Activity

There is also research into the hypoglycemic activity of similar compounds. For example, novel 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives have shown significant hypoglycemic activity in animal models (Nikaljea et al., 2012).

作用機序

- Mcl-1 (myeloid cell leukemia-1) is a key regulator of apoptosis (programmed cell death). Dysregulation of Mcl-1 can prevent cancer cells from undergoing normal apoptosis, leading to uncontrolled cell proliferation .

- The compound may induce conformational changes in Mcl-1, affecting its stability or interactions with other proteins .

- Downstream effects include altered mitochondrial membrane integrity, cytochrome c release, and caspase activation .

- Cellular effects include increased susceptibility to apoptosis, which is desirable for cancer therapy .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

将来の方向性

The future directions for research on “Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate” and similar compounds could involve further exploration of their diverse biological activities and potential applications in medicinal chemistry . This could include the development of novel selective antimicrobial and anti-tumor agents, devoid of many of the unpleasant side effects of conventional antimicrobial and antitumor agents .

特性

IUPAC Name |

methyl 4-[[2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c1-3-8-18-14(20)12(24-16(18)22)9-13(19)17-11-6-4-10(5-7-11)15(21)23-2/h3-7,12H,1,8-9H2,2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNMVPRVNFNONM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-bromo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2482449.png)

![8-(4-Chlorophenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2482455.png)

![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2482457.png)

![Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate](/img/structure/B2482458.png)

![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2482460.png)

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2482462.png)